molecular formula C18H17NO2S B2787654 2-(5-Ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carboxylic acid CAS No. 895966-56-0

2-(5-Ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2787654
CAS No.: 895966-56-0
M. Wt: 311.4
InChI Key: NZTBYOFYMDCFGL-UHFFFAOYSA-N
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Description

The compound “2-(5-Ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule that contains a thiophene ring and a quinoline ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aromatic compounds like these are often used in the development of pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene and quinoline rings in separate reactions, followed by their coupling . The exact methods would depend on the specific substituents and the desired stereochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and quinoline rings, both of which are aromatic and contribute to the compound’s stability . The ethyl group on the thiophene ring and the carboxylic acid group on the quinoline ring would provide sites for further reactions .


Chemical Reactions Analysis

As an aromatic compound, “this compound” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The carboxylic acid group could participate in reactions such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromatic rings and functional groups. For example, it would likely be insoluble in water due to its large size and the presence of nonpolar groups .

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets involved in these processes.

Result of Action

Thiophene derivatives have been reported to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities . This suggests that the compound may have similar effects at the molecular and cellular level.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicinal chemistry, given the known biological activity of many thiophene and quinoline derivatives . Further studies could also investigate its physical and chemical properties in more detail.

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-4-12-6-8-16(22-12)15-9-14(18(20)21)13-7-5-10(2)11(3)17(13)19-15/h5-9H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTBYOFYMDCFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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